1H-Indole, 5-(2-chloroethyl)-2,3-dihydro-
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Overview
Description
1H-Indole, 5-(2-chloroethyl)-2,3-dihydro- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their biological and pharmaceutical activities, making them important in various fields of research and industry .
Preparation Methods
The synthesis of 1H-Indole, 5-(2-chloroethyl)-2,3-dihydro- involves several synthetic routes and reaction conditions. One common method includes the reaction of indole with 2-chloroethylamine under specific conditions to introduce the 2-chloroethyl group at the 5-position of the indole ring . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled environments .
Chemical Reactions Analysis
1H-Indole, 5-(2-chloroethyl)-2,3-dihydro- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: The 2-chloroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions vary based on the specific conditions and reagents used .
Scientific Research Applications
1H-Indole, 5-(2-chloroethyl)-2,3-dihydro- has numerous scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 1H-Indole, 5-(2-chloroethyl)-2,3-dihydro- involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
1H-Indole, 5-(2-chloroethyl)-2,3-dihydro- can be compared with other indole derivatives such as:
1H-Indole-2,3-dione (Isatin): Known for its use in drug synthesis and biological activities.
Indole-3-carboxaldehyde: Used in the synthesis of various heterocyclic compounds.
The uniqueness of 1H-Indole, 5-(2-chloroethyl)-2,3-dihydro- lies in its specific functional group (2-chloroethyl) and its position on the indole ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H12ClN |
---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
5-(2-chloroethyl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C10H12ClN/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,7,12H,3-6H2 |
InChI Key |
MZBDGBYKLDQLEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)CCCl |
Origin of Product |
United States |
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